Acidity (pKa) Ranking: 3-Fluorobutyric Acid's Intermediate Reactivity Profile
The acidity of fluorinated butyric acids is directly correlated with the proximity of the fluorine atom to the carboxylic acid group. Based on the inductive effect, the pKa order is 2-fluorobutyric acid < 3-fluorobutyric acid < 4-fluorobutyric acid < butyric acid [1]. A predictive model yields a pKa value of 3.85 ± 0.10 for (S)-3-fluorobutyric acid, providing a specific quantitative anchor for this isomer .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 3.85 (predicted for (S)-isomer) |
| Comparator Or Baseline | 2-fluorobutyric acid (lowest pKa) < 3-fluorobutyric acid < 4-fluorobutyric acid < butyric acid (highest pKa ≈ 4.82) [REFS-1, REFS-3] |
| Quantified Difference | Intermediate acidity; pKa is higher than the 2-fluoro isomer but lower than the 4-fluoro isomer. |
| Conditions | Predicted using computational methods (ACD/Labs Percepta Platform) . |
Why This Matters
The intermediate pKa of 3-fluorobutyric acid affects its ionization state at physiological pH, influencing solubility, membrane permeability, and protein binding differently than its isomers, which is critical for optimizing ADMET properties in drug development [1].
- [1] Doubtnut. Which acid of each pair shown here would you expect to be stronger? Accessed 2026. View Source
- [2] PubChem. Butyric acid. CAS 107-92-6. Accessed 2026. View Source
